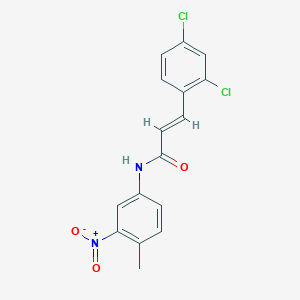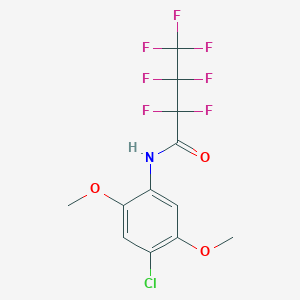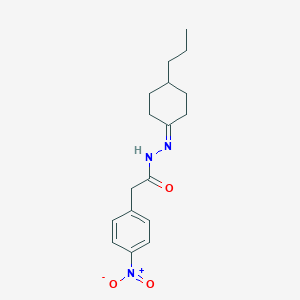![molecular formula C17H23N3O3 B449829 N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE](/img/structure/B449829.png)
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its adamantyl and furyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Furyl Group Addition: The furyl group is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazine to form the hydrazinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the adamantyl or furyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation Products: Oxides and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of N1-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation and apoptosis, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-dimethyl-1-adamantyl)acetamide
- Memantine Hydrochloride
- 1-Bromo-3,5-dimethyladamantane
Uniqueness
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE stands out due to its combination of adamantyl and furyl groups, which confer unique chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C17H23N3O3 |
|---|---|
Poids moléculaire |
317.4g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
InChI |
InChI=1S/C17H23N3O3/c1-10-14(2-3-23-10)15(21)19-20-16(22)18-17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,11-13H,4-9H2,1H3,(H,19,21)(H2,18,20,22) |
Clé InChI |
VHWGLYLSAVQFFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CC1=C(C=CO1)C(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)
![N-[4-(2-phenyldiazenyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B449755.png)
![4-[(3,4-dimethylphenoxy)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449756.png)
![3-{4-nitrophenyl}-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]acrylamide](/img/structure/B449761.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B449763.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[(3-methyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B449764.png)

![N'~1~-{(E)-1-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3,4,5-TRIMETHOXYBENZOHYDRAZIDE](/img/structure/B449769.png)
![N'-[(3E)-dihydrothiophen-3(2H)-ylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B449770.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3,4-dimethylbenzohydrazide](/img/structure/B449771.png)


